molecular formula C11H14N2O3S B3060617 L-Cysteine, S-[(benzoylamino)methyl]- CAS No. 57357-62-7

L-Cysteine, S-[(benzoylamino)methyl]-

Cat. No.: B3060617
CAS No.: 57357-62-7
M. Wt: 254.31 g/mol
InChI Key: AKQYRFCYSNUADD-VIFPVBQESA-N
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Description

L-Cysteine, S-[(benzoylamino)methyl]- is a biochemical compound that has attracted increasing attention in scientific research due to its unique physical and chemical properties. It is a derivative of the amino acid L-Cysteine .


Synthesis Analysis

The synthesis of L-Cysteine can be achieved through various methods such as chemical hydrolysis, enzymatic biotransformation, and fermentation . The amino acid is not genetically coded, but it arises by post-translational methylation of cysteine .


Molecular Structure Analysis

The molecular formula of L-Cysteine, S-[(benzoylamino)methyl]- is C11H14N2O3S . It has a molecular weight of 254.31 g/mol. The structure of L-Cysteine consists of a central carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a side chain containing a sulfur atom .


Chemical Reactions Analysis

L-Cysteine plays a crucial role in various biological processes. It is a sulfur-containing amino acid, meaning it contains a sulfur atom in its chemical structure . It is involved in the generation of sulfide present in iron-sulfur clusters and nitrogenase by acting as a precursor .


Physical and Chemical Properties Analysis

L-Cysteine, S-[(benzoylamino)methyl]- has a molecular weight of 254.31 g/mol. It is a biochemical compound that has unique physical and chemical properties.

Future Directions

There is ongoing research into the biosynthesis of L-Cysteine, metabolic engineering strategies, and the latest progress in reported L-Cysteine fermentation bacteria . This research provides ideas for the future development of more efficient L-Cysteine biosynthetic pathways .

Biochemical Analysis

Biochemical Properties

“L-Cysteine, S-[(benzoylamino)methyl]-” is involved in biochemical reactions, particularly those involving sulfur compounds . It interacts with enzymes and proteins, contributing to cellular redox reactions

Cellular Effects

The effects of “L-Cysteine, S-[(benzoylamino)methyl]-” on cells and cellular processes are complex and multifaceted. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of “L-Cysteine, S-[(benzoylamino)methyl]-” is not fully understood. It is known to interact with biomolecules, potentially influencing enzyme activity and gene expression

Metabolic Pathways

“L-Cysteine, S-[(benzoylamino)methyl]-” is likely involved in metabolic pathways related to sulfur compounds . It may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Properties

IUPAC Name

(2R)-2-amino-3-(benzamidomethylsulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c12-9(11(15)16)6-17-7-13-10(14)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQYRFCYSNUADD-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCSCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NCSC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427539
Record name L-Cysteine, S-[(benzoylamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57357-62-7
Record name S-[(Benzoylamino)methyl]-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57357-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Cysteine, S-[(benzoylamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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